2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a thiazole ring and a thiadiazole ring, both of which are heterocyclic structures containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole and thiadiazole rings, followed by their coupling to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on cost-effectiveness and environmental sustainability. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine atom in ketamine.
N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide: A compound with a similar structural motif, used in various chemical applications.
Uniqueness
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is unique due to its combination of thiazole and thiadiazole rings, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable target for further research and development.
Properties
Molecular Formula |
C14H11FN4OS2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H11FN4OS2/c1-8-18-19-14(22-8)17-12(20)6-9-7-21-13(16-9)10-4-2-3-5-11(10)15/h2-5,7H,6H2,1H3,(H,17,19,20) |
InChI Key |
DCAWNQKBNZROCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.